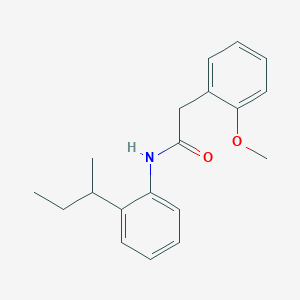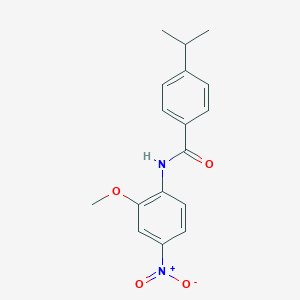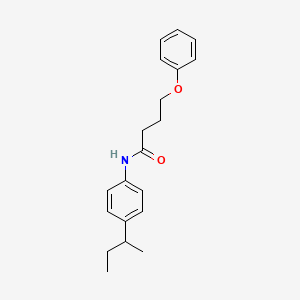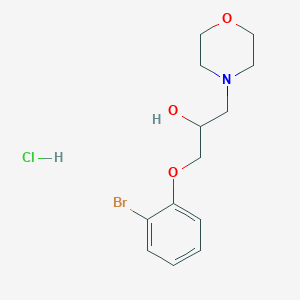
N-(2-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide
Vue d'ensemble
Description
N-(2-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide, commonly known as BU-224, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. BU-224 is a selective agonist of the kappa opioid receptor (KOR), which is a G protein-coupled receptor that is involved in pain regulation, stress response, and addiction.
Mécanisme D'action
BU-224 exerts its effects by selectively activating the N-(2-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide, which is a member of the opioid receptor family. This compound activation leads to the activation of downstream signaling pathways, such as the G protein-coupled inwardly rectifying potassium (GIRK) channels and the mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways results in the modulation of neuronal excitability, neurotransmitter release, and gene expression, which ultimately leads to the observed effects of BU-224.
Biochemical and Physiological Effects:
BU-224 has been shown to produce a variety of biochemical and physiological effects, including analgesia, anti-addiction effects, and antidepressant effects. In preclinical studies, BU-224 has been shown to produce potent analgesic effects in a variety of pain models, including inflammatory pain, neuropathic pain, and visceral pain. Additionally, BU-224 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol, and to attenuate the symptoms of withdrawal. Finally, BU-224 has been shown to produce antidepressant effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BU-224 is its selectivity for the N-(2-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide, which reduces the likelihood of producing adverse effects associated with non-selective opioid agonists. Additionally, BU-224 has been shown to produce long-lasting effects, which may reduce the frequency of dosing required for therapeutic efficacy. However, one limitation of BU-224 is its poor solubility in aqueous solutions, which may limit its use in certain experimental paradigms.
Orientations Futures
There are several future directions for research on BU-224. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of BU-224. Additionally, further studies are needed to elucidate the mechanisms underlying the observed effects of BU-224, particularly in relation to the modulation of neurotransmitter release and gene expression. Finally, clinical trials are needed to determine the safety and efficacy of BU-224 in humans, particularly in relation to its potential as a novel analgesic and anti-addiction agent.
Conclusion:
In conclusion, BU-224 is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. BU-224 is a selective agonist of the N-(2-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide, which has been shown to produce analgesic, anti-addiction, and antidepressant effects in preclinical studies. Further research is needed to elucidate the mechanisms underlying the observed effects of BU-224 and to determine its safety and efficacy in humans.
Applications De Recherche Scientifique
BU-224 has been extensively studied for its potential therapeutic properties, particularly in the treatment of pain and addiction. In preclinical studies, BU-224 has been shown to produce analgesic effects without causing the adverse effects associated with traditional opioid analgesics, such as respiratory depression, sedation, and tolerance. Additionally, BU-224 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol, and to attenuate the symptoms of withdrawal.
Propriétés
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-14(2)16-10-6-7-11-17(16)20-19(21)13-15-9-5-8-12-18(15)22-3/h5-12,14H,4,13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGJXVFTPDBSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3983099.png)


![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B3983113.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3983125.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B3983138.png)
![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3983140.png)

![N-(4-fluorophenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3983148.png)
![3-{5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3983155.png)
![1-[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B3983178.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3983188.png)